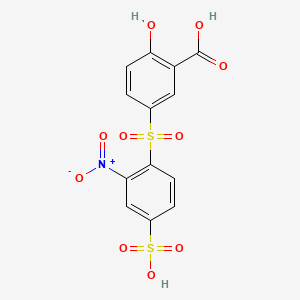
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid
Overview
Description
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid, commonly referred to as CBPA, is an organic compound that is increasingly being used in scientific research and laboratory experiments. CBPA is a type of phenylacrylic acid, which is a subclass of carboxylic acids. It is a colorless solid that is insoluble in water and has a melting point of 160°C. The compound is used in a variety of applications, ranging from synthesis to scientific research.
Scientific Research Applications
Polymerization and Material Engineering
(E)-3-(4-((4-Chlorobenzyl)oxy)phenyl)acrylic acid and related compounds play a significant role in the field of polymer science, specifically in the synthesis of branched, carboxylic acid-functionalized polyolefin materials. These materials are produced through palladium-catalyzed copolymerizations, offering better control over their microstructures and properties compared to traditional methods. Such advancements demonstrate the compound's application in creating materials with improved mechanical properties, which are crucial in industrial applications (Shengyu Dai & Changle Chen, 2018).
Optoelectronics and Dye-Sensitized Solar Cells (DSSCs)
The compound and its analogs are foundational in the development of dyes and sensitizers for optoelectronic devices, including DSSCs. A theoretical study highlighted the optoelectronic properties of similar molecules, showcasing their potential as nonlinear optical materials due to their significant hyperpolarizability and other electronic properties (C. Fonkem et al., 2019). Such research underpins the role of these compounds in enhancing the efficiency of solar energy conversion technologies.
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound are explored for their therapeutic potentials. A notable study involves the design and synthesis of carboxylic acid derivatives as histone deacetylase inhibitors, displaying significant cytotoxic activity against various human cancer cell lines. This suggests the compound's utility in developing novel anticancer agents, contributing to the ongoing search for more effective treatments (Mona M Abdel-Atty et al., 2014).
Chemical Sensing and Bioimaging
Acrylic acid derivatives, including those similar to this compound, have been utilized in the development of chemical sensors and probes. A specific application involves the creation of a fluorescent probe for detecting cysteine with high selectivity, useful in bioimaging and monitoring biological processes (Xi Dai et al., 2014).
Environmental and Corrosion Science
Research into the corrosion inhibition properties of similar compounds on metal surfaces demonstrates the environmental applications of this compound derivatives. These studies contribute to the development of more efficient corrosion inhibitors, which are critical in protecting industrial equipment and infrastructure from degradation (Ahmed Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCGUVJWCKSXHE-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



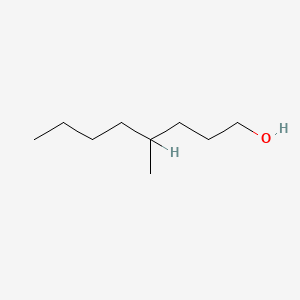
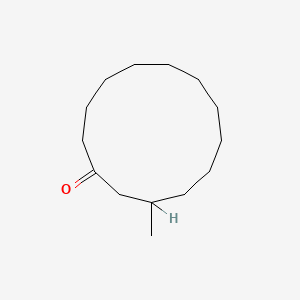
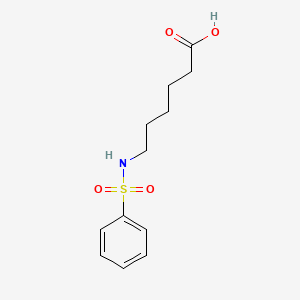
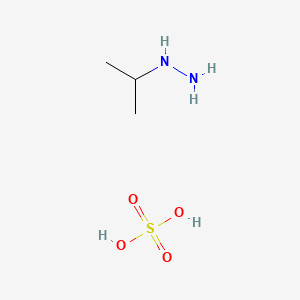



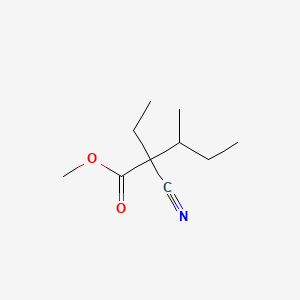

![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)

